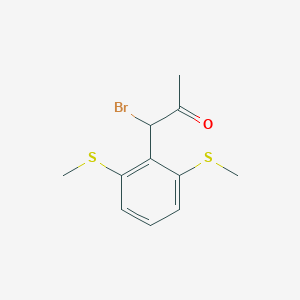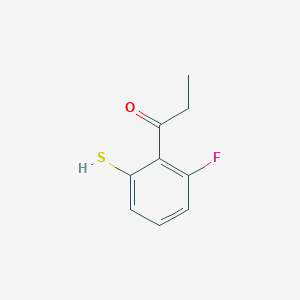
1-(2-Fluoro-6-mercaptophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-6-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol It is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Halogenation: Introduction of the fluorine atom using reagents like fluorine gas or fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Thiol Addition: Introduction of the mercapto group using thiolating agents like thiourea or thiol-containing compounds.
Ketone Formation: Addition of the propanone group through reactions such as Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-6-mercaptophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidizing the mercapto group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reducing the ketone group.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions involving the fluorine atom.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to the presence of the mercapto group.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-6-mercaptophenyl)propan-1-one: Similar structure with a chlorine atom instead of fluorine.
1-(2-Bromo-6-mercaptophenyl)propan-1-one: Similar structure with a bromine atom instead of fluorine.
1-(2-Iodo-6-mercaptophenyl)propan-1-one: Similar structure with an iodine atom instead of fluorine.
Uniqueness
1-(2-Fluoro-6-mercaptophenyl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of organic compounds, making this compound potentially valuable in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H9FOS |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-(2-fluoro-6-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3 |
Clé InChI |
PGTKOHHWWKUEBV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC=C1S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



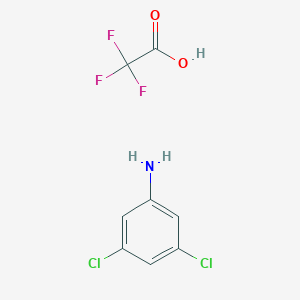

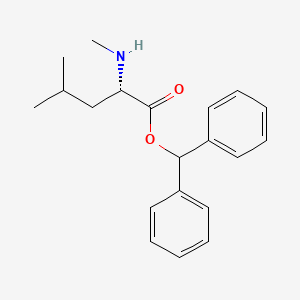
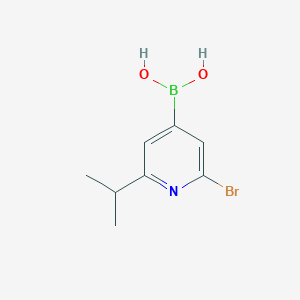
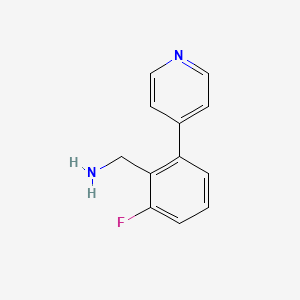


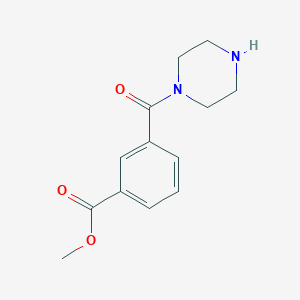
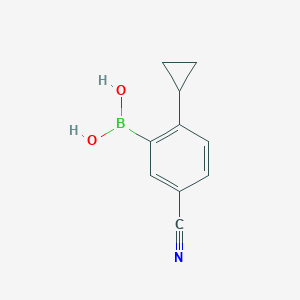
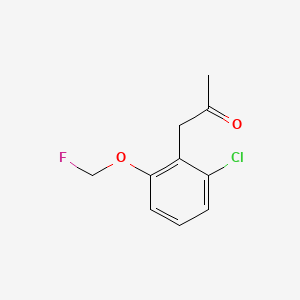
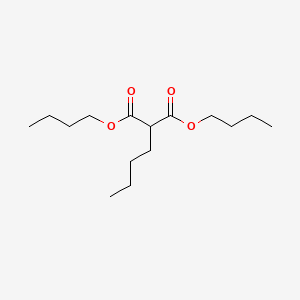
![7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B14072102.png)
